CPI-637 is categorized under epigenetic inhibitors and is primarily utilized in biochemical research to study gene expression regulation. It is part of a broader class of compounds that modulate protein interactions through bromodomain inhibition, which plays a critical role in various cellular processes including transcriptional regulation and chromatin remodeling. The compound is currently in preclinical development stages, with no reported clinical trials yet .
The synthesis of CPI-637 involves several key steps:
Industrial production methods mirror these synthetic routes but are optimized for scale, focusing on yield and purity enhancements while reducing costs through high-throughput screening techniques.
CPI-637 has a molecular formula of and a molecular weight of approximately 386.45 g/mol. Its structural characteristics include:
The compound's three-dimensional structure allows it to effectively interact with target proteins, facilitating its role as an epigenetic modulator.
CPI-637 undergoes various chemical reactions, including:
These reactions can lead to derivatives with potentially different biological activities, enhancing the compound's utility in research settings .
CPI-637 functions primarily as an antagonist to both CBP and EP300, inhibiting their bromodomains which are essential for acetylated lysine recognition on histones. This inhibition disrupts downstream signaling pathways involved in transcriptional activation. Specifically, CPI-637 has been shown to inhibit MYC expression in cellular assays with an effective concentration (EC50) of approximately 600 nM . The compound's dual-targeting mechanism allows it to modulate complex cellular responses, making it a promising candidate for further investigation in therapeutic contexts.
CPI-637 exhibits several notable physical and chemical properties:
These properties influence its bioavailability and interaction profiles within biological systems.
CPI-637 is primarily utilized in scientific research focused on cancer biology and epigenetics. Its ability to selectively inhibit CBP and EP300 makes it valuable for studying gene regulation mechanisms associated with oncogenesis. Additionally, CPI-637 has shown potential as a bifunctional latency-reversing agent in HIV research by facilitating transcriptional activation while minimizing cytotoxic effects on T cells . Its ongoing development positions it as a significant player in the exploration of novel therapeutic strategies targeting epigenetic modifications.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4